CHlorin e6 trimethyl ester
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Overview
Description
Chlorin e6 trimethyl ester: is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT). This compound is derived from chlorophyll and has a molecular formula of C37H42N4O6 with a molecular weight of 638.75 g/mol . It is a brown to black solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorin e6 trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the removal of magnesium from chlorophyll-a to form pheophorbide-a, followed by methylation to produce methyl pheophorbide-a. The final step involves esterification to form this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Chlorin e6 trimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced chlorin derivatives .
Scientific Research Applications
Chemistry: Chlorin e6 trimethyl ester is used as a photosensitizer in photodynamic therapy (PDT) for the treatment of various cancers. It is also used in the study of photophysical and photochemical properties of chlorins .
Biology: In biological research, this compound is used to study cellular uptake, localization, and phototoxicity mechanisms. It is also employed in the development of targeted drug delivery systems .
Medicine: this compound is widely used in photodynamic therapy for the treatment of cancers, including skin, lung, and bladder cancers. It is also being investigated for its potential in treating other diseases such as age-related macular degeneration .
Industry: In the industrial sector, this compound is used in the development of photodynamic therapy devices and formulations. It is also used in the production of photoacoustic imaging agents .
Mechanism of Action
Chlorin e6 trimethyl ester exerts its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen. This singlet oxygen induces oxidative stress, leading to cellular damage and apoptosis .
Molecular Targets and Pathways: The primary molecular targets of this compound include cellular membranes, proteins, and nucleic acids. The compound localizes in the endoplasmic reticulum, Golgi complexes, and mitochondria, where it induces oxidative damage . The pathways involved in its mechanism of action include the activation of apoptotic pathways and the disruption of cellular homeostasis .
Comparison with Similar Compounds
Chlorin e6: A closely related compound used in photodynamic therapy with similar photosensitizing properties.
Rhodin g 7 7 1-ethyl ester: A derivative of chlorin e6 with higher cytotoxicity and photodynamic activity.
Methyl pheophorbide-a: The precursor to chlorin e6 trimethyl ester, used in the synthesis of various chlorin derivatives.
Uniqueness: this compound is unique due to its high photosensitizing efficiency and its ability to generate singlet oxygen effectively. Its trimethyl ester form enhances its solubility and cellular uptake, making it a more effective photosensitizer compared to its parent compound, chlorin e6 .
Properties
CAS No. |
35038-32-5 |
---|---|
Molecular Formula |
C37H42N4O6 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |
InChI Key |
SLLLYKPHDYTLSL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Key on ui other cas no. |
71217-51-1 35038-32-5 |
Origin of Product |
United States |
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